molecular formula C7H11F2NO B12276805 7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1214875-42-9

7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B12276805
CAS No.: 1214875-42-9
M. Wt: 163.16 g/mol
InChI Key: XNAUPWGCVZPOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane is a heterocyclic compound characterized by its unique bicyclic structure containing both oxygen and nitrogen atoms.

Preparation Methods

The synthesis of 7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of difluorinated intermediates and cyclization reactions to form the bicyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

1214875-42-9

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H11F2NO/c8-7(9)1-5-3-11-4-6(2-7)10-5/h5-6,10H,1-4H2

InChI Key

XNAUPWGCVZPOPK-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(N2)CC1(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.